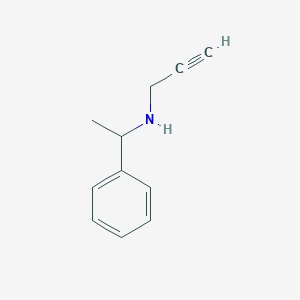

(1-Phenyl-ethyl)-prop-2-ynyl-amine

描述

Contextualization within Medicinal Chemistry and Pharmacology

In the landscape of medicinal chemistry, the propargylamine (B41283) structure is a key pharmacophore, a molecular feature responsible for a drug's pharmacological activity. nih.govresearchgate.net Its prominence is largely due to its role in the irreversible inhibition of certain enzymes, most notably monoamine oxidase (MAO). researchgate.net The propargylamine moiety, after enzymatic oxidation, can form a covalent bond with the enzyme's flavin cofactor, leading to its inactivation. researchgate.net This mechanism is the basis for the therapeutic effects of several successful drugs.

The exploration of compounds like (1-Phenyl-ethyl)-prop-2-ynyl-amine is driven by the continuous effort to develop new therapeutic agents with improved efficacy, selectivity, and safety profiles. Researchers synthesize and evaluate novel propargylamine derivatives to understand how structural modifications influence their interaction with biological targets. nih.gov This includes investigating their potential as inhibitors of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), in addition to MAO, which are relevant targets in neurodegenerative diseases. researchgate.net

Chemical Nomenclature and Relevant Synonyms

The systematic IUPAC name for this compound is N-(1-phenylethyl)prop-2-yn-1-amine. This name precisely describes the molecular structure: a prop-2-yn-1-amine core with a 1-phenylethyl group attached to the nitrogen atom. The compound is also known by various synonyms in chemical literature and databases.

| Property | Value |

| IUPAC Name | N-(1-phenylethyl)prop-2-yn-1-amine |

| Molecular Formula | C11H13N |

| Molecular Weight | 159.23 g/mol |

| CAS Number | 56862-34-1 |

This data is compiled from various chemical databases and suppliers. scbt.comchemicalbook.com

Historical Perspective of Propargylamines in Biochemical and Drug Discovery Research

The journey of propargylamines in drug discovery began with the recognition of their potent and often irreversible inhibitory effects on monoamine oxidase (MAO). researchgate.net MAO is a crucial enzyme responsible for the degradation of monoamine neurotransmitters such as dopamine (B1211576), serotonin, and norepinephrine. acs.org The development of MAO inhibitors (MAOIs) marked a significant milestone in the treatment of depression. acs.org However, early non-selective MAOIs were associated with significant side effects, such as the "cheese reaction," a hypertensive crisis triggered by the consumption of tyramine-rich foods. acs.org

This led to the development of selective inhibitors for the two MAO isoforms, MAO-A and MAO-B. acs.org The discovery that propargylamines could act as selective and irreversible inhibitors of MAO-B was a major breakthrough, particularly for the treatment of Parkinson's disease. nih.gov Selegiline (B1681611) (formerly L-deprenyl) and rasagiline (B1678815) are prominent examples of propargylamine-based MAO-B inhibitors that have been successfully translated into clinical practice. nih.govresearchgate.net These drugs work by preventing the breakdown of dopamine in the brain, thereby alleviating the motor symptoms of Parkinson's disease. nih.govnih.gov The success of these drugs has cemented the importance of the propargylamine moiety in medicinal chemistry and continues to inspire the design of new multi-target ligands for complex diseases. nih.govresearchgate.net

Structure

2D Structure

3D Structure

属性

IUPAC Name |

N-(1-phenylethyl)prop-2-yn-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N/c1-3-9-12-10(2)11-7-5-4-6-8-11/h1,4-8,10,12H,9H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKYMPSBRJNWAAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NCC#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Strategies for (1-Phenyl-ethyl)-prop-2-ynyl-amine Synthesis

The construction of the this compound framework can be achieved through several strategic pathways, each offering distinct advantages in terms of efficiency, stereocontrol, and substrate scope.

Classical Approaches for Amine and Alkyne Functionalization

Historically, the synthesis of propargylamines, including this compound, has been accomplished through the direct N-alkylation of a primary or secondary amine with a propargyl halide. wikipedia.org In this case, 1-phenylethylamine (B125046) would be reacted with propargyl bromide or a related propargylic electrophile. This method, while straightforward, can sometimes be hampered by issues such as over-alkylation and the need for stringent reaction conditions.

An alternative classical route involves the reaction of a metal acetylide, such as lithium acetylide or a Grignard reagent, with an imine or its derivative. nih.gov For the synthesis of this compound, this would entail the formation of an imine from 1-phenylethylamine and formaldehyde, followed by the addition of an acetylide. However, these organometallic reagents are often highly sensitive to moisture, necessitating carefully controlled reaction environments. nih.gov

The table below summarizes some of the classical approaches to propargylamine (B41283) synthesis.

| Reaction Type | Reactants | General Conditions | Key Features |

| N-Alkylation | Amine, Propargyl Halide | Base, Solvent | Direct, potential for over-alkylation |

| Imine Alkynylation | Imine, Metal Acetylide | Anhydrous conditions | Good for specific substitutions, moisture-sensitive reagents |

Stereoselective Synthesis of Enantiopure this compound

The synthesis of enantiomerically pure this compound is of significant interest due to the often distinct biological activities of different stereoisomers. mdpi.com Several strategies have been developed to achieve this, primarily focusing on chiral resolution or asymmetric synthesis.

Chiral Resolution: A common method for obtaining enantiopure amines is through classical resolution, which involves the formation of diastereomeric salts with a chiral resolving agent. onyxipca.com For racemic this compound, a chiral acid like tartaric acid or mandelic acid can be used to form diastereomeric salts that can be separated by fractional crystallization. onyxipca.com Enzymatic kinetic resolution, using lipases such as Candida antarctica lipase (B570770) B (CAL-B), has also proven effective for resolving structurally related phenylethylamines. researchgate.net

Asymmetric Synthesis: A more direct approach involves the use of a chiral auxiliary or a chiral catalyst to induce stereoselectivity during the synthesis. The use of enantiomerically pure 1-phenylethylamine ((R)- or (S)-α-PEA) as a starting material is a key strategy. mdpi.comnih.gov Reductive amination of a ketone with a chiral amine, followed by subsequent chemical transformations, can yield the desired enantiopure product. google.com Furthermore, asymmetric additions of alkynyl nucleophiles to imines, catalyzed by chiral metal complexes, have emerged as powerful methods for the enantioselective synthesis of propargylamines. nih.govorganic-chemistry.org For instance, copper complexes with chiral ligands like PyBOX have been successfully employed in the enantioselective coupling of α-amino C-H bonds with alkynes. nih.gov

The following table highlights key aspects of stereoselective synthesis.

| Strategy | Method | Key Reagents/Catalysts | Outcome |

| Chiral Resolution | Classical Resolution | Chiral acids (e.g., tartaric acid) | Separation of enantiomers |

| Chiral Resolution | Enzymatic Kinetic Resolution | Lipases (e.g., CAL-B) | Separation of enantiomers |

| Asymmetric Synthesis | Chiral Auxiliary | (R)- or (S)-1-phenylethylamine | Diastereoselective product formation |

| Asymmetric Synthesis | Asymmetric Catalysis | Chiral metal complexes (e.g., Cu-PyBOX) | Enantioselective product formation |

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. For classical N-alkylation reactions, the choice of base, solvent, and temperature can significantly impact the outcome. For instance, the use of a non-nucleophilic base can help minimize side reactions.

In the context of copper-catalyzed syntheses, particularly the A³ coupling (aldehyde-alkyne-amine), various parameters have been optimized. rsc.org The choice of copper salt (e.g., CuI, CuCl, Cu(OTf)₂), solvent (e.g., DMSO, water, toluene), and the presence of additives can dramatically influence reaction efficiency. researchgate.netnih.govorganic-chemistry.org For example, copper(I) iodide in DMSO at room temperature has been shown to be a highly effective system for the synthesis of propargylamines. researchgate.netlookchem.com Solvent-free conditions have also been explored to develop more environmentally friendly protocols. rsc.org The use of solid-phase extraction (SPE) techniques can facilitate the purification of propargylamine libraries synthesized in solution, offering advantages in terms of time and equipment costs. sciforum.net

The table below presents a summary of optimized conditions for propargylamine synthesis.

| Catalyst System | Solvent | Temperature | Key Advantages |

| CuI | DMSO | Room Temperature | High to nearly quantitative yields |

| CuCl | Dioxane | 80-100 °C | Good yields, applicable to various substrates |

| AgI | Water | Not specified | Effective for aliphatic aldehydes, no cocatalyst needed |

| MnCl₂ | Solvent-free | 90 °C | Good yields, environmentally friendly |

Advanced Synthetic Approaches Involving Propargylamine Moieties

More contemporary methods for synthesizing propargylamines, including this compound, leverage powerful multicomponent reactions and subsequent cyclization strategies to build molecular complexity efficiently.

Mannich Reaction Applications in Propargylamine Synthesis

The Mannich reaction, a three-component condensation of an aldehyde, an amine, and a compound with an active hydrogen (in this case, a terminal alkyne), is a cornerstone of modern propargylamine synthesis. lookchem.comsciforum.net This atom-economical reaction allows for the direct formation of the propargylamine scaffold in a single step. researchgate.net

For the synthesis of this compound, this would involve the reaction of 1-phenylethylamine, formaldehyde, and acetylene (B1199291). Copper(I) salts are frequently used as catalysts to facilitate this transformation, often leading to high yields under mild conditions. researchgate.netlookchem.com The reaction can be performed in various solvents, including DMSO and water, making it a versatile and environmentally conscious choice. lookchem.com

Enantioselective versions of the Mannich reaction have also been developed, employing chiral catalysts to produce optically active propargylamines. organic-chemistry.orgacs.org Chiral phosphoric acids, for example, have been used to catalyze the enantioselective Mannich reaction of enamides with C-alkynyl imine precursors, affording chiral β-keto N-Boc-propargylamines in high yields and enantioselectivities. organic-chemistry.orgacs.org

The table below provides an overview of Mannich reaction applications.

| Reaction Variant | Components | Catalyst | Key Features |

| Classical Mannich | Aldehyde, Amine, Alkyne | Cu(I) salts | High atom economy, mild conditions |

| Enantioselective Mannich | Enamide, C-alkynyl imine precursor | Chiral Phosphoric Acid | High yields and enantioselectivities |

Cyclization Reactions of N-(prop-2-ynyl)benzylamines and Related Systems

N-(prop-2-ynyl)benzylamines, a class of compounds to which this compound belongs, are valuable precursors for the synthesis of various nitrogen-containing heterocycles. researchgate.netrsc.org These cyclization reactions are typically catalyzed by acids or transition metals. rsc.orgacs.org

Acid-catalyzed cyclization of N-prop-2-ynylbenzylamines can lead to the formation of 1,2-dihydroisoquinolines or 2-benzazepines, depending on the substitution pattern of the acetylene moiety. rsc.org Transition metal-catalyzed cyclizations, using catalysts based on copper or iron, offer a chemodivergent approach to synthesizing quinoline (B57606) and indole (B1671886) derivatives from propargylamines. acs.org For instance, copper-catalyzed 6-endo-dig cyclization can generate functionalized quinolines, while iron-promoted cascade reactions can yield indole-3-carboxylates. acs.org These reactions highlight the synthetic versatility of the propargylamine scaffold in constructing complex heterocyclic systems. researchgate.netsouthasiacommons.net

The following table summarizes the cyclization reactions of N-propargylamines.

| Reaction Type | Starting Material | Catalyst/Conditions | Product |

| Acid-catalyzed Cyclization | N-prop-2-ynylbenzylamine | Acid | 1,2-Dihydroisoquinoline or 2-Benzazepine |

| Copper-catalyzed Cyclization | Propargylamine | Cu(OTf)₂ | 2-Substituted quinoline-4-carboxylate |

| Iron-promoted Cascade | Propargylamine | Fe(OTf)₃ | 2-Substituted indole-3-carboxylate |

Derivatization Strategies for this compound Scaffolds

The this compound scaffold serves as a versatile building block in organic synthesis, amenable to a variety of derivatization strategies. These modifications can be broadly categorized by transformations targeting the secondary amine, the propargyl group, or the phenyl ring. Such derivatization is crucial for developing new chemical entities with tailored properties.

One common approach involves the modification of the secondary amine. For instance, N-acylation can be achieved by reacting the parent amine with various acylating agents, such as acid chlorides or anhydrides, to introduce a range of functional groups. researchgate.net Similarly, N-alkylation or N-arylation can expand the molecular complexity.

The terminal alkyne of the propargyl group is a key site for derivatization. It readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry," to form 1,2,3-triazoles. This strategy allows for the facile introduction of a wide array of substituents. Additionally, the alkyne can undergo Sonogashira coupling with aryl or vinyl halides to create more complex carbon skeletons.

Modifications to the phenyl ring, though less common, can be accomplished through electrophilic aromatic substitution reactions. Depending on the existing substituents and reaction conditions, functional groups like nitro or halogen moieties can be introduced, further diversifying the chemical space of the scaffold.

The synthesis of derivatives often involves multi-step sequences. For example, the synthesis of novel 1-phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivatives has been reported, highlighting the utility of the core structure in building more complex molecules. nih.gov These synthetic efforts frequently employ standard purification techniques, such as column chromatography, to isolate the desired products. rsc.org

The strategic application of these derivatization methods enables the generation of libraries of this compound analogs, which can be screened for various applications. The choice of derivatization strategy is often guided by the desired properties of the final compound.

Analytical Characterization Techniques in Synthetic Studies

The successful synthesis and derivatization of this compound and its analogs rely on a suite of analytical techniques for structural confirmation and purity assessment. These methods are indispensable for monitoring reaction progress, identifying byproducts, and ensuring the integrity of the final compounds.

Spectroscopic Analysis for Structural Elucidation (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy)

Spectroscopic techniques are paramount for the unambiguous determination of the chemical structure of newly synthesized molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic compounds.

¹H NMR provides detailed information about the number, environment, and connectivity of protons. For a this compound derivative, characteristic signals would be expected for the aromatic protons on the phenyl ring, the methine proton of the ethyl group, the methyl protons, the methylene (B1212753) protons of the propargyl group, and the acetylenic proton. rsc.orgchemicalbook.com The chemical shifts and coupling patterns of these signals are diagnostic of the molecule's structure.

¹³C NMR complements ¹H NMR by providing information about the carbon skeleton. Each unique carbon atom in the molecule gives rise to a distinct signal, allowing for the confirmation of the number and types of carbon atoms present. rsc.orgspectrabase.com

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule.

For this compound derivatives, characteristic absorption bands would be observed for the N-H bond of the secondary amine (if present), the C≡C bond of the alkyne, the aromatic C-H and C=C bonds of the phenyl ring, and the aliphatic C-H bonds of the ethyl and propargyl groups. gla.ac.uk The presence or absence of these bands can confirm the success of specific chemical transformations.

The table below summarizes typical spectroscopic data for related structures, illustrating the kind of information obtained from these analyses.

| Compound/Fragment | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | Reference |

| N-benzylaniline | 7.37-7.14 (m, 7H, Ar-H), 6.73-6.61 (m, 3H, Ar-H), 4.30 (s, 2H, CH₂) | 147.7, 139.0, 128.8, 128.2, 127.1, 126.8, 117.1, 112.4, 47.9 | rsc.org |

| (E)-1-phenyl-N-(prop-2-yn-1-yl)methanimine | 8.59-8.58 (t, 1H, CH=N), 7.78-7.42 (m, 5H, Ar-H), 4.54-4.53 (d, 2H, CH₂), 2.54-2.53 (d, 1H, C≡CH) | Not provided | rsc.org |

Chromatographic Methods for Purity Assessment and Reaction Monitoring (e.g., Thin-Layer Chromatography, High-Performance Liquid Chromatography, Liquid Chromatography–Mass Spectrometry)

Chromatographic techniques are essential for separating mixtures of compounds, thereby enabling the assessment of product purity and the monitoring of reaction progress.

Thin-Layer Chromatography (TLC) is a rapid and convenient method for qualitative analysis. It is often used to get a quick snapshot of a reaction's progress by comparing the spot of the reaction mixture to those of the starting materials. The choice of eluent is critical for achieving good separation. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a more sophisticated technique that provides quantitative information about the purity of a compound. It is also used for the purification of compounds on a larger scale. The selection of the stationary phase (e.g., C18) and mobile phase composition is optimized to achieve the best separation of the target compound from any impurities. researchgate.netmdpi.com For chiral compounds like this compound, chiral HPLC columns can be used to separate enantiomers. researchgate.net

Liquid Chromatography–Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. mdpi.comlcms.cz This powerful hyphenated technique allows for the determination of the molecular weight of the components of a mixture as they elute from the chromatography column. lcms.czrug.nl This is particularly useful for confirming the identity of the desired product and for identifying byproducts in a reaction mixture. Derivatization is sometimes employed to improve the ionization efficiency and detection of certain analytes in LC-MS. lcms.czscispace.com

The following table provides an overview of chromatographic methods that can be applied to the analysis of this compound and its derivatives.

| Technique | Application | Key Parameters | Reference |

| Thin-Layer Chromatography (TLC) | Reaction monitoring, qualitative purity check | Eluent system (e.g., methanol-benzene) | researchgate.net |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment, preparative purification, chiral separation | Column (e.g., chiral OJ-H), mobile phase (e.g., hexane/isopropanol) | researchgate.net |

| Liquid Chromatography–Mass Spectrometry (LC-MS) | Molecular weight determination, impurity profiling | Ionization method (e.g., ESI, APCI), mass analyzer | lcms.czrug.nl |

Pharmacological and Biochemical Investigations

Mechanism of Action Studies for Monoamine Oxidase Inhibition

Rasagiline's primary therapeutic action is derived from its potent and selective inhibition of monoamine oxidase B, an enzyme crucial for the degradation of dopamine (B1211576) in the brain. nih.govrasagiline.com This inhibition leads to an increase in synaptic dopamine levels, which is beneficial in conditions associated with dopamine deficiency. rasagiline.com

Rasagiline (B1678815) is a highly potent and selective inhibitor of MAO-B. nih.govdrugbank.com In vitro studies using rat brain homogenates have demonstrated that rasagiline is significantly more potent in inhibiting MAO-B compared to MAO-A. nih.govnih.gov The R(+) enantiomer, rasagiline, is substantially more active than its S(-) enantiomer (TVP 1022), highlighting a pronounced stereoselectivity for MAO-B inhibition. nih.govnih.gov For instance, the S(-) isomer is approximately 1/3,800th as active as the R(+) isomer in inhibiting MAO-B. nih.gov

When compared to its analogue selegiline (B1681611), rasagiline exhibits similar potency for MAO-B inhibition in vitro but is 3 to 15 times more potent in vivo. nih.gov Another analogue, ladostigil, which combines the propargylamine (B41283) moiety of rasagiline with a cholinesterase inhibitory function, also demonstrates MAO-A and B inhibition. nih.gov The selective inhibition of MAO-B is a critical feature, as it avoids the "cheese effect"—a hypertensive crisis associated with the inhibition of MAO-A, which metabolizes dietary tyramine. nih.govnih.gov

Rasagiline functions as an irreversible, mechanism-based inhibitor of MAO-B. nih.govhuji.ac.ilnih.gov Its mechanism of action involves the formation of a covalent bond with the enzyme's flavin adenine (B156593) dinucleotide (FAD) cofactor. drugbank.comnih.govnih.gov Specifically, the propargylamine group of rasagiline covalently binds to the N5 atom of the FAD residue within the enzyme's active site, leading to irreversible inactivation. drugbank.comnih.govnih.gov

Kinetic studies and computational models have elucidated the precise chemical mechanism. nih.govacs.org The rate-limiting step in the inhibition process is a direct hydride anion transfer from the inhibitor's α-carbon to the N5 atom of the FAD cofactor. nih.gov This mechanism confirms that rasagiline acts as a mechanism-based or "suicide" inhibitor, where the enzyme itself catalyzes the formation of the reactive species that leads to its own inactivation. nih.govrasagiline.com Due to this irreversible binding, the recovery of MAO-B activity requires the de novo synthesis of the enzyme, a process that can take approximately 30-40 days. mdpi.com

The therapeutic utility of rasagiline is significantly enhanced by its high selectivity for MAO-B over MAO-A. This selectivity minimizes the risk of side effects associated with MAO-A inhibition. nih.gov The degree of selectivity is often quantified by comparing the half-maximal inhibitory concentrations (IC₅₀) for each enzyme isoform.

In studies with rat brain tissue, the IC₅₀ value for rasagiline against MAO-B was 4.43 nM, while the IC₅₀ for MAO-A was 412 nM, indicating that it is approximately 93 times more selective for MAO-B. nih.govnih.gov Similarly, in human brain homogenates, rasagiline demonstrates significant selectivity, with an IC₅₀ of 14 nM for MAO-B versus 700 nM for MAO-A. nih.gov This results in a brain MAO-B/MAO-A selectivity ratio of about 50. nih.gov This high degree of selectivity is comparable to that of selegiline. nih.govnih.gov

Extensive research has revealed that rasagiline possesses significant neuroprotective properties that are independent of its MAO-B inhibitory activity. drugbank.comnih.govhuji.ac.ilnih.govrasagiline.com These effects are largely attributed to its propargylamine moiety. nih.govnih.govrasagiline.com

A primary mechanism of this neuroprotection involves the regulation of apoptosis-related proteins. Rasagiline has been shown to upregulate the expression of anti-apoptotic proteins from the Bcl-2 family, such as Bcl-2 and Bcl-xL, while downregulating pro-apoptotic proteins like Bax and Bad. nih.govrasagiline.commdpi.comnih.govrasagiline.comresearchgate.net This modulation of the Bax/Bcl-2 ratio helps to stabilize the mitochondrial membrane potential, prevent the opening of the mitochondrial permeability transition pore (mPTP), and inhibit the activation of caspase-3, a key executioner enzyme in the apoptotic cascade. rasagiline.comresearchgate.netnih.govalzdiscovery.org

Furthermore, rasagiline influences the processing of amyloid precursor protein (APP). nih.gov It promotes the non-amyloidogenic processing of APP towards the soluble, neuroprotective sAPPα fragment. nih.govrasagiline.comrasagiline.com This is achieved through the activation of protein kinase C (PKC) and mitogen-activated protein (MAP) kinase signaling pathways, which in turn activate α-secretase. nih.govrasagiline.com Additionally, rasagiline has been found to increase the expression of several neurotrophic factors, including brain-derived neurotrophic factor (BDNF), glial cell line-derived neurotrophic factor (GDNF), and nerve growth factor (NGF), further contributing to its neuroprotective and neurorestorative effects. nih.govmdpi.comrasagiline.com

Biological Target Interaction Studies

The interaction of (1-Phenyl-ethyl)-prop-2-ynyl-amine with its biological targets has been quantified through various binding and inhibition assays, providing precise measures of its potency and efficacy.

The inhibitory potency of rasagiline against MAO-A and MAO-B has been consistently demonstrated through the determination of IC₅₀ values in various experimental settings. The IC₅₀ is a measure of how much of the drug is needed to inhibit a specific biological process by 50%.

In vitro assays using human brain homogenates have established IC₅₀ values of 14 nM for MAO-B and 700 nM for MAO-A. nih.gov Studies on rat brain tissue yielded a similar high potency and selectivity, with an IC₅₀ value of 4.43 nM for MAO-B. nih.govnih.gov The potency of rasagiline has been shown to be at least five times that of selegiline in various animal models. rasagiline.com

Ex vivo studies, which measure enzyme inhibition after administration of the drug to a living organism, provide ED₅₀ values (the dose required to achieve 50% of the maximum effect). Following a single dose in rats, the ED₅₀ for MAO-B inhibition in the brain was 0.1 mg/kg, compared to 6.48 mg/kg for MAO-A, further confirming its in vivo selectivity. nih.govnih.gov Interestingly, MAO-independent activities have also been quantified, with studies on human melanoma cell lines reporting IC₅₀ values for inhibiting cell viability in the range of 117 to 403 µM. mdpi.com

Ligand-Receptor Interactions of Structural Analogues

The study of structural analogues of this compound provides valuable insight into the potential mechanisms and receptor interactions that may contribute to its pharmacological profile. One such group of analogues, the 1-phenyl-3-amino-1,2,3,4-tetrahydronaphthalenes (PATs), has been investigated for its neuromodulatory activity.

Certain novel PATs have demonstrated the ability to stimulate tyrosine hydroxylase (TH) activity in rodent brain tissue, an effect that was blocked by the sigma-receptor antagonist BMY-14802, suggesting the involvement of a novel sigma-like receptor. nih.gov A correlation was identified between the stimulation of TH and the binding affinity to a unique site labeled by a tritiated PAT compound. nih.gov This binding site displays distinct pharmacology from known sigma or dopamine receptors. nih.gov Specifically, the site shows stereoselectivity for the (1R,3S)-(-)-isomer of a PAT analogue, which is also more potent in stimulating TH activity. nih.gov This suggests that these analogues are selective probes for a previously uncharacterized receptor that modulates dopamine function. nih.gov

Another important structural analogue is selegiline. Both rasagiline and selegiline are known for their neuroprotective functions, which include the regulation of apoptosis machinery in mitochondria and the induction of anti-apoptotic Bcl-2 protein family and neurotrophic factors. nih.gov The neuroprotective effects of these propargylamine compounds are not solely dependent on MAO inhibition. rasagiline.com

In Vitro Pharmacological Profiling Across Enzyme Panels

In vitro pharmacological profiling is a critical step in drug development to assess the selectivity of a compound and predict potential off-target effects. For this compound (rasagiline) and its primary metabolite, aminoindan, such studies have been conducted across various enzyme panels, particularly the cytochrome P450 (CYP450) system, which is crucial for drug metabolism.

Initial evaluations demonstrated that rasagiline did not inhibit a range of key CYP450 enzymes, including CYP1A2, CYP2A6, CYP2C9, CYP2C19, CYP2D6, CYP2E1, CYP3A4/5, and CYP4A11. xenotech.com Further investigations were conducted to assess the potential for rasagiline and aminoindan to cause drug-drug interactions by either inducing or inhibiting these enzymes. xenotech.com

The studies, based on regulatory guidelines, tested the compounds for their potential to induce CYP1A2, CYP2B6, and CYP3A4/5 and to directly or in a metabolism-dependent manner inhibit a panel of CYP enzymes. xenotech.com The results from these in vitro drug-drug interaction studies indicated that rasagiline and its metabolite aminoindan are not expected to be perpetrators of clinical pharmacokinetic-based drug-drug interactions. xenotech.com The strategy behind such in vitro safety profiling involves screening compounds against a broad panel of targets known to be associated with adverse effects to ensure a high therapeutic window. europeanpharmaceuticalreview.com

| Compound | Enzyme | Interaction Type Assessed | Result | Reference |

|---|---|---|---|---|

| Rasagiline | CYP1A2, CYP2A6, CYP2C9, CYP2C19, CYP2D6, CYP2E1, CYP3A4/5, CYP4A11 | Inhibition | No inhibition observed | xenotech.com |

| CYP1A2, CYP2B6, CYP3A4/5 | Induction | Not a significant inducer | xenotech.com | |

| CYP2B6, CYP2C8, CYP3A4/5 | Inhibition (Direct & Metabolism-Dependent) | Not a significant inhibitor | xenotech.com | |

| CYP1A2 | Metabolism | Metabolized by CYP1A2 to Aminoindan | xenotech.com | |

| Aminoindan (Metabolite) | CYP1A2, CYP2B6, CYP3A4/5 | Induction | Not a significant inducer | xenotech.com |

| CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP3A4/5 | Inhibition | Not a significant inhibitor | xenotech.com |

In Vivo Efficacy and Pharmacodynamics

Evaluation in Preclinical Models of Neurological Disorders (e.g., Parkinson's Disease Models)

This compound (rasagiline) has demonstrated significant efficacy in various preclinical animal models of neurological disorders, particularly Parkinson's disease (PD). nih.govnih.gov In models of PD, rasagiline inhibits the metabolism of dopamine in the striatum, which helps to alleviate motor symptoms. nih.gov Its efficacy has been confirmed in both early and advanced PD models, where it can be used as a monotherapy or as an adjunct to levodopa. nih.gov

The neuroprotective effects of rasagiline have also been observed in a transgenic mouse model of multiple system atrophy, where treatment led to a significant reduction in 3-NP-induced neuronal loss in several brain regions, including the striatum and substantia nigra pars compacta. nih.gov Furthermore, in a rat model of rotenone-induced Parkinsonism, the topical application of a rasagiline-containing microemulsion-based gel was shown to be as effective as oral therapy in reversing the symptoms of the disease. nih.gov These preclinical studies provide a strong basis for its clinical application, suggesting that it may modify the progression of the disease. nih.govhoustonmethodist.org

Assessment of Neuroprotective and Antioxidant Effects in Toxicological Models

The neuroprotective properties of this compound (rasagiline) have been extensively documented in various toxicological and cellular models, with evidence suggesting mechanisms that are independent of its primary monoamine oxidase B (MAO-B) inhibitory action. rasagiline.comnih.gov These protective effects are largely attributed to the propargylamine moiety within its structure. rasagiline.com

A key aspect of its neuroprotective action is the preservation of mitochondrial function. houstonmethodist.org Rasagiline has been shown to protect mitochondrial viability and prevent the opening of the mitochondrial permeability transition pore (mPTP), a critical event in the apoptotic cascade. rasagiline.com This is achieved by activating anti-apoptotic proteins like Bcl-2 and protein kinase C (PKC), while downregulating pro-apoptotic proteins. nih.govrasagiline.com

In toxicological models designed to simulate ischemic conditions, such as oxygen-glucose deprivation/reoxygenation (OGD/R), rasagiline demonstrated a dose-dependent neuroprotective effect. nih.gov It was found to reduce the production of neurotoxic reactive oxygen species (ROS) and inhibit the nuclear translocation of glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key step in a specific cell death pathway. nih.gov Furthermore, rasagiline treatment has been shown to upregulate the expression of key antioxidant enzymes, including superoxide (B77818) dismutase (SOD1, SOD2) and catalase, through the activation of the Akt/Nrf2 signaling pathway. nih.gov This pathway leads to increased transcription of antioxidant genes, providing further defense against oxidative stress. nih.gov

| Model System | Key Finding | Mechanism of Action | Reference |

|---|---|---|---|

| PC12 neuronal cultures with Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) | Dose-dependent neuroprotection (20-80%) | Reduced ROS production; Inhibited GAPDH nuclear translocation; Increased Akt phosphorylation; Decreased α-synuclein expression | nih.gov |

| PC12 neuronal cultures with OGD/R | Increased mRNA levels of antioxidant enzymes | Induced nuclear shuttling of Nrf2 transcription factor, leading to increased expression of heme oxygenase-1, NQO1, and catalase | nih.gov |

| Various neuronal cell cultures | Protection of mitochondrial viability | Prevents mitochondrial permeability transition pore (mPTP) opening by activating Bcl-2 and PKC | rasagiline.com |

| Cellular and animal models of neurodegeneration | Induction of antioxidant enzymes | Chronic treatment enhances expression of SOD1, SOD2, and catalase | nih.gov |

Pharmacodynamic Biomarkers and Functional Outcome Measures

The evaluation of this compound's (rasagiline) effects in both preclinical and clinical settings relies on a combination of pharmacodynamic biomarkers and functional outcome measures. These tools are essential for demonstrating target engagement and assessing therapeutic efficacy.

Pharmacodynamic Biomarkers: Biomarkers provide measurable indicators of a biological process or a pharmacological response to a therapeutic intervention. In a study involving patients with amyotrophic lateral sclerosis (ALS), treatment with rasagiline led to changes in biomarkers consistent with increased mitochondrial membrane potential and a decreased ratio of pro-apoptotic to anti-apoptotic proteins (Bcl-2/Bax ratio), suggesting engagement with mitochondrial and apoptotic pathways. nih.gov However, a separate randomized controlled trial in ALS did not find significant changes in urine and blood biomarkers related to drug-target engagement. nih.gov The primary pharmacodynamic effect of rasagiline is the potent and irreversible inhibition of MAO-B, which can be measured in platelets as an indicator of target engagement in the central nervous system. drugbank.com

Functional Outcome Measures: Functional outcome measures are used to assess the impact of a treatment on a patient's symptoms and quality of life. In clinical trials for Parkinson's disease, the Unified Parkinson's Disease Rating Scale (UPDRS) is a standard and comprehensive tool used to measure disease-related disability and impairment across motor function, activities of daily living, and other symptoms. clinicaltrials.gov For instance, a key outcome in trials with levodopa-treated patients is the reduction in "off-time," the periods when medication effects wear off and symptoms return. clinicaltrialsarena.com

Quality of life is another critical functional outcome. The Parkinson's Disease Quality of Life questionnaire (PDQUALIF) has been used to demonstrate that rasagiline improves quality of life compared to placebo in patients with early PD. nih.gov In studies assessing cognitive effects, neuropsychological tests such as the Digit Span from the Wechsler Adult Intelligence Scale and the Judgement of Line Orientation test are employed to measure attention, working memory, and spatial perception. clinicaltrials.gov

Structure Activity Relationship Sar and Rational Drug Design

Elucidation of Key Structural Elements for Potent MAO-B Inhibition

The inhibitory potency of N-propargylamine derivatives against MAO-B is not incidental; it is the result of a specific combination of structural motifs that form an essential pharmacophore. The fundamental structure for MAO-B inhibition includes an aromatic ring, an amino group, and a propargyl moiety. nih.gov

Key structural features include:

The Propargylamine (B41283) "Warhead": The N-propargyl group (–CH2–C≡CH) is widely considered the crucial element responsible for the irreversible inhibition of MAO-B. nih.govresearchgate.net This group is essential for forming a covalent bond with the flavin adenine (B156593) dinucleotide (FAD) cofactor in the enzyme's active site. mdpi.comresearchgate.net Modification of the propargyl group, for instance to an allyl or 3-butynyl group, leads to a loss of inhibitory activity. nih.gov

The Aromatic Ring: An aromatic ring, such as the phenyl group in (1-Phenyl-ethyl)-prop-2-ynyl-amine, is critical for binding within the hydrophobic active site of the MAO-B enzyme. This interaction helps to properly orient the inhibitor for the subsequent inactivation step.

The Amino Group: The nitrogen atom is a key feature, serving as the attachment point for the propargyl group and the phenylethyl scaffold. The nature of the substitution on this nitrogen can influence potency. For example, replacing an N-methyl group with a hydrogen or a larger ethyl group can abolish or significantly reduce activity. nih.govnih.gov

The α-Carbon: The carbon atom situated between the phenyl ring and the nitrogen atom (the α-carbon) also plays a role. Potent inhibitory activity is often observed when this carbon is substituted with a single methyl group, as seen in the parent structure. nih.gov

Impact of Aromatic Substitutions on Biological Activity and Selectivity

Modifying the aromatic ring of N-propargylamine inhibitors by adding substituents can profoundly affect their potency and selectivity for MAO-B over its isoenzyme, MAO-A. The MAO-B active site is characterized by a hydrophobic cavity, and the nature and position of substituents on the inhibitor's phenyl ring dictate the quality of the fit.

For instance, in analogues of rasagiline (B1678815) (which features an indane ring system instead of a phenylethyl group but follows similar SAR principles), substitutions on the aromatic part of the indane structure have been explored. The addition of a hydroxyl group at the 6-position of the indane ring, as in 6-hydroxy-N-propargyl-1(R)-aminoindan, maintains a potent inhibitory profile. johnshopkins.edu These studies demonstrate that the aromatic scaffold can be functionalized to potentially improve properties, though careful consideration of the substituent's size, electronics, and position is necessary to maintain or enhance binding affinity and selectivity.

Role of the Propargyl Moiety in Irreversible Enzyme Inactivation and Bioactivity

The propargyl group is the functional "warhead" of these inhibitors, responsible for their characteristic irreversible mechanism of action. researchgate.net The process begins with the inhibitor binding to the MAO-B active site. The enzyme's FAD cofactor then oxidizes the inhibitor. nih.govacs.org

The widely accepted mechanism involves the following steps:

The inhibitor binds to the enzyme's active site.

The FAD cofactor abstracts a hydride from the carbon adjacent to the nitrogen of the propargylamine. nih.govacs.org

This oxidation leads to the formation of a highly reactive allenic intermediate. nih.govresearchgate.net

This intermediate then forms a stable, covalent adduct with the N5 atom of the flavin cofactor. mdpi.comresearchgate.netacs.org

This covalent bond permanently inactivates the enzyme, preventing it from metabolizing its natural substrates like dopamine (B1211576). parkinsons.org.uk It is this irreversible inactivation that underlies the long-lasting therapeutic effect of drugs based on this scaffold. nih.govresearchgate.net Any alteration to the terminal alkyne of the propargyl group abrogates this mechanism and eliminates the inhibitory activity. nih.gov

Stereochemical Influences on Pharmacological Profile

The α-carbon in this compound is a chiral center, meaning the molecule can exist in two non-superimposable mirror-image forms called enantiomers (R and S). Stereochemistry has a dramatic impact on the pharmacological activity of these inhibitors.

The enzyme's active site is a three-dimensional environment, and thus it interacts differently with each enantiomer. This stereospecificity is clearly demonstrated in related compounds:

For aliphatic propargylamines, the R-(-)-enantiomer has been shown to be up to 20 times more active as an MAO-B inhibitor than the corresponding S-(+)-enantiomer. nih.gov

This is famously observed with rasagiline, which is the pure R-enantiomer of N-propargyl-1-aminoindan. Its S-enantiomer is significantly less potent as an MAO-B inhibitor.

Similarly, selegiline (B1681611) (l-deprenyl) is the (R)-(-)-enantiomer of N-methyl-N-(1-phenylpropan-2-yl)prop-2-yn-1-amine. Its stereoisomer, (S)-(+)-deprenyl, has a different pharmacological profile.

This highlights that the specific spatial arrangement of the phenyl ring, the alkyl group on the α-carbon, and the propargylamine side chain is critical for optimal orientation and interaction within the MAO-B active site.

Scaffold Hopping and Bioisosteric Replacements in Lead Optimization

Scaffold hopping and bioisosteric replacement are modern medicinal chemistry strategies used to discover novel compounds with improved properties by modifying the core molecular structure. nih.govacs.org These techniques have been applied to the development of MAO-B inhibitors.

Scaffold Hopping: This involves replacing the central molecular framework (e.g., the phenylethylamine core) with a structurally different scaffold while retaining the key pharmacophoric elements. acs.orgnih.gov The goal is to access new chemical space, potentially leading to compounds with better potency, selectivity, or pharmacokinetic profiles. For example, the development of rasagiline itself can be seen as a form of scaffold rigidification from the more flexible selegiline backbone, where the phenylethylamine is incorporated into an aminoindan scaffold.

Bioisosteric Replacement: This strategy involves substituting a part of the molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's characteristics. nih.gov For instance, researchers might replace the phenyl ring with other heterocyclic rings to explore new interactions within the enzyme's binding pocket or to alter the molecule's metabolic stability.

These approaches allow chemists to move beyond simple analogue synthesis and explore entirely new classes of inhibitors that retain the essential propargylamine warhead but possess novel core structures. nih.gov

Application of Computational Chemistry and Molecular Modeling in SAR Studies

Computational chemistry and molecular modeling have become indispensable tools for understanding the SAR of MAO-B inhibitors. researchgate.net These methods provide insights into the molecular interactions that are difficult to observe experimentally.

Key applications include:

Molecular Docking: This technique predicts the preferred binding orientation of an inhibitor within the MAO-B active site. researchgate.net Docking studies have confirmed that the inhibitor's aromatic ring settles into a hydrophobic pocket formed by amino acid residues like tyrosine, while the propargyl group is positioned near the FAD cofactor, ready for reaction. acs.orgresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the inhibitor-enzyme complex over time, providing a more realistic view of the binding stability and the interactions that hold the inhibitor in place. researchgate.net

Quantum Mechanics (QM) Calculations: QM methods are used to study the details of the chemical reaction between the inhibitor and the FAD cofactor. acs.org These calculations have helped to elucidate the mechanism of irreversible inhibition, rationalizing the high reactivity of selegiline and rasagiline and confirming the hydride abstraction step. acs.orgresearchgate.net

These computational approaches allow researchers to rationalize observed SAR data, predict the activity of newly designed compounds, and guide the synthesis of more potent and selective inhibitors. researchgate.netresearchgate.net

Interactive Data Table: MAO Inhibition by Propargylamine Derivatives

The following table presents the half-maximal inhibitory concentrations (IC50) for a series of N-alkyl-N-methylpropargylamines against MAO-A and MAO-B, illustrating the effect of alkyl chain length on potency and selectivity.

Future Research Directions and Translational Potential

Design of Next-Generation MAO Inhibitors with Enhanced Pharmacological Properties

The development of new monoamine oxidase (MAO) inhibitors is moving towards creating compounds with improved pharmacological profiles. The focus is on achieving greater selectivity and, in some cases, reversibility of inhibition to enhance safety and tolerability. patsnap.com The goal is to create more tailored treatment strategies, particularly for neurological disorders like Parkinson's disease. patsnap.com

Future research will likely focus on modifying the (1-Phenyl-ethyl)-prop-2-ynyl-amine scaffold to fine-tune its interaction with MAO-A and MAO-B. Structure-based drug design, aided by computational modeling and X-ray crystallography, will be instrumental in this endeavor. nih.gov For instance, the substitution on the phenyl ring can lead to higher MAO-B affinity. nih.gov The aim is to develop inhibitors that are not only potent but also possess desirable pharmacokinetic properties, such as improved stability and bioavailability. nih.gov

Multi-Target-Directed Ligand Approaches Incorporating the this compound Scaffold

The multifactorial nature of neurodegenerative diseases has led to the paradigm of multi-target-directed ligands (MTDLs). nih.govmdpi.com This approach involves designing single molecules that can interact with multiple biological targets involved in the disease cascade. nih.govtandfonline.com The this compound scaffold is a promising starting point for creating such MTDLs due to its inherent MAO-inhibitory activity. frontiersin.orgnih.gov

By combining the propargylamine (B41283) pharmacophore with other active moieties, researchers can develop hybrid compounds that target various pathological features simultaneously. nih.govnih.gov For example, MTDLs incorporating the propargylamine structure have been designed to also inhibit cholinesterase enzymes, reduce Aβ peptide aggregation, and chelate metal ions. tandfonline.comnih.govacs.org This strategy aims to achieve a synergistic therapeutic effect that is superior to that of single-target drugs. nih.gov

| Multi-Target-Directed Ligand (MTDL) | Targeted Pathways | Potential Therapeutic Application |

| Ladostigil | Cholinesterases, Monoamine oxidases | Alzheimer's Disease |

| M30 | Cholinesterases, Monoamine oxidases, Iron-chelation | Alzheimer's Disease |

| ASS234 | Cholinesterases, Monoamine oxidases | Alzheimer's Disease |

| Contilisant | Cholinesterases, Monoamine oxidases, H3R affinity, S1R agonism | Alzheimer's Disease |

Development of Advanced Drug Delivery Systems for Optimized Pharmacological Profiles

Overcoming the blood-brain barrier (BBB) is a major hurdle in treating central nervous system (CNS) disorders. nih.govnih.govmdpi.com Advanced drug delivery systems are being developed to enhance the transport of therapeutics like this compound and its derivatives into the brain. nih.govwjpmr.com These systems aim to protect the drug from degradation, prolong its circulation time, and facilitate its passage across the BBB. nih.gov

Nanotechnology-based approaches, such as polymeric nanoparticles and liposomes, are being explored to encapsulate and deliver propargylamine-based compounds to the CNS. nih.govvanderbilt.edu These nanocarriers can be surface-modified with specific ligands that bind to receptors on the BBB, enabling receptor-mediated transcytosis. mdpi.com The development of "smart" polymers that respond to specific physiological stimuli could allow for controlled and targeted drug release within the brain, maximizing therapeutic efficacy while minimizing systemic side effects. nih.gov

Novel Applications in Diagnostic Imaging and Theranostics

The propargylamine moiety can be leveraged for applications beyond therapy, including diagnostic imaging. By incorporating a positron-emitting radionuclide into the structure of a this compound derivative, it may be possible to develop novel probes for positron emission tomography (PET) imaging. These probes could be used to visualize and quantify the distribution of MAO enzymes in the brain, providing valuable diagnostic information for neurodegenerative diseases.

Furthermore, the concept of theranostics, which combines therapeutic and diagnostic capabilities in a single agent, is a burgeoning field. A propargylamine-based compound could be designed to not only inhibit MAO but also carry an imaging agent, allowing for simultaneous treatment and monitoring of disease progression. This approach holds the potential for personalized medicine, where treatment can be tailored based on real-time imaging data.

Addressing Challenges in Clinical Translation and Drug Development for Propargylamine-Based Compounds

Despite the promise of propargylamine-based compounds, several challenges must be addressed to facilitate their clinical translation. researchgate.netnih.gov A key consideration is ensuring the safety and minimizing the off-target effects of these drugs. patsnap.com For irreversible MAO inhibitors, there is a risk of drug-drug and drug-food interactions, although this is less of a concern with selective MAO-B inhibitors. patsnap.comnih.gov

The successful development of these compounds will require rigorous preclinical and clinical testing to establish their efficacy and safety profiles. nih.govexlibrisgroup.com This includes comprehensive studies on their pharmacokinetics, pharmacodynamics, and potential long-term effects. exlibrisgroup.comthebiogrid.org Overcoming the hurdles of drug development, from lead optimization to regulatory approval, will be crucial for bringing the next generation of propargylamine-based therapies to patients. researchgate.netnih.gov

常见问题

Q. What are the optimized synthetic routes for (1-Phenyl-ethyl)-prop-2-ynyl-amine, and how can reaction yields be improved?

Methodological Answer: A robust synthesis involves palladium-catalyzed cross-coupling reactions. For example, N-benzylprop-2-yn-1-amine derivatives can be synthesized using aryl iodides, Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (2 mol%) in Et₃N, achieving ~67% yield after purification via flash chromatography (eluent: 10–40% EtOAc in pentane) . Key factors for yield optimization include:

- Catalyst loading : Lower catalyst concentrations (≤2 mol%) reduce side reactions.

- Purification : Gradient elution in column chromatography improves separation of polar byproducts.

- Scaling : Reaction efficiency may drop at larger scales due to heat transfer limitations; iterative temperature control is critical.

Q. How should researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

- Crystallography : Single-crystal X-ray diffraction resolves stereochemistry. Hydrogen atoms are typically modeled using riding coordinates, with refinement via SHELXL (R1 < 0.075 for high-resolution data) .

- Spectroscopy :

- ¹H/¹³C NMR : The propargyl group shows characteristic signals at δ ~2.5 ppm (¹H, triplet) and δ ~70–85 ppm (¹³C, sp-hybridized carbons).

- IR : Alkyne C≡C stretch appears at ~2100–2260 cm⁻¹.

- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., m/z ~177.29 for related phenylalkylamines) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for propargylamine derivatives?

Methodological Answer: Discrepancies in hydrogen placement or bond lengths may arise due to:

- Disorder : Propargyl groups exhibit rotational flexibility, causing split positions. Use SQUEEZE (in PLATON) to model solvent-accessible voids .

- Thermal motion : High displacement parameters (Uₑq > 0.1 Ų) suggest dynamic behavior; apply anisotropic refinement for non-H atoms .

- Validation Tools : Check geometric restraints (e.g., C≡C bond length: ~1.20 Å) using CIF validation in checkCIF.

Q. What strategies enhance enantioselective synthesis of chiral this compound derivatives?

Methodological Answer:

- Chiral Catalysts : Use (R)- or (S)-BINAP ligands with Pd(0) to induce asymmetry in cross-coupling reactions .

- Kinetic Resolution : Enzymatic transaminases (e.g., from Arthrobacter spp.) selectively convert ketones to amines with >90% ee .

- Chiral Chromatography : Employ Chiralpak IA/IB columns (eluent: hexane/IPA) for analytical separation and ee determination.

Q. How do edge-to-face CH–π interactions influence the conformational stability of this compound?

Methodological Answer:

- X-ray Analysis : In crystal structures, the phenyl group engages in CH–π interactions (distance: ~2.8–3.3 Å) with adjacent alkyne or amine moieties, stabilizing specific conformers .

- Computational Modeling : DFT (B3LYP/6-311+G**) calculations reveal energy differences (~5–10 kJ/mol) between staggered and eclipsed conformers due to these interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。